molecular formula C9H9ClN2O B2570016 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol CAS No. 2126177-41-9

2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol

Cat. No. B2570016
CAS RN: 2126177-41-9
M. Wt: 196.63
InChI Key: QGDWPEWWNHRFOU-UHFFFAOYSA-N
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Description

“2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol” is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is a derivative of 5-Chloro-1H-pyrrolo[2,3-b]pyridine . This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The compound has a molecular weight of 152.58 and a monoisotopic mass of 152.014130 Da .


Physical And Chemical Properties Analysis

The compound “this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Electrooptic Film Fabrication

A study by Facchetti et al. (2006) explored the use of dibranched, heterocyclic "push-pull" chromophores, which include structures similar to the compound , in electrooptic film fabrication. These compounds were characterized and showed significant influence on film microstructure and optical/electrooptic response.

Crystal Structure Analysis

Research by Mulqi et al. (1982) investigated the molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which shares a similar structural motif. The study provided insights into the molecular geometry and stability of these compounds in solution.

Agrochemical and Medicinal Compound Synthesis

Ghelfi et al. (2003) Ghelfi et al., 2003 discussed the synthesis of pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds. This study highlighted the potential of using chlorinated pyrrolidin-2-ones in the synthesis of these important compounds.

Hydrogen Bonding in Crystal Structures

Domagała et al. (2022) Domagała et al., 2022 studied the crystal and molecular structure of carbonyl 2-substituted pyrroles, including compounds similar to the one . The research focused on hydrogen bonding in these structures and their impact on intermolecular interactions.

Conductive Properties of Polymers

Wang et al. (1995) Wang et al., 1995 explored the conductive properties of poly-3-(2-ethane carboxylate) pyrrole. This study is relevant for understanding the electrical properties of polymers based on pyrrole derivatives, potentially including the compound of interest.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-3-6-4-8(1-2-13)12-9(6)11-5-7/h3-5,13H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDWPEWWNHRFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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